molecular formula C13H12FNO B13082526 (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol

Cat. No.: B13082526
M. Wt: 217.24 g/mol
InChI Key: BPXQIKYNTGTLKN-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12FNO This compound features a pyridine ring substituted with a fluoro and a methyl group, as well as a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylpyridine and benzaldehyde.

    Reaction Conditions: A common method involves the use of a Grignard reagent. The 4-fluoro-3-methylpyridine is first converted into its Grignard reagent by reacting with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with benzaldehyde to form the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is often a ketone or aldehyde derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product depends on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-methylpyridine): Shares the pyridine ring with fluoro and methyl substituents but lacks the phenylmethanol moiety.

    (Phenylmethanol): Contains the phenylmethanol structure but lacks the pyridine ring and fluoro substituent.

    (4-Fluoro-2-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with different positions of the fluoro and methyl groups on the pyridine ring.

Uniqueness

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, combined with the phenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol, a compound featuring a pyridine and phenyl moiety, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12FNO\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}

This structure includes a fluorine atom at the para position of the pyridine ring, which is known to influence the pharmacological properties of compounds.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Synthase (nNOS) : The compound has been studied for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases. High selectivity over endothelial NOS (eNOS) has been reported, making it a candidate for further development in treating conditions like Parkinson's disease .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity against various bacterial strains .

Antimicrobial Efficacy

A summary of antimicrobial activity data for related compounds is presented in Table 1. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness against specific bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

Case Study 1: Neuronal Nitric Oxide Synthase Inhibition

In a study conducted to evaluate the potency and selectivity of various nNOS inhibitors, this compound demonstrated an impressive Ki value of 26 nM against human nNOS. This selectivity over other NOS isoforms suggests potential therapeutic applications in neurodegenerative diseases where nitric oxide signaling is disrupted .

Case Study 2: Antimicrobial Testing

A series of in vitro tests were performed on derivatives of this compound to assess their antibacterial and antifungal activities. Results indicated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria, highlighting the significance of structural variations in optimizing biological activity .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

(4-fluoro-3-methylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H12FNO/c1-9-11(14)7-8-15-12(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3

InChI Key

BPXQIKYNTGTLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(C2=CC=CC=C2)O)F

Origin of Product

United States

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